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molecular formula C6H6ClN3O2 B3023225 3-chloro-N-methyl-5-nitropyridin-2-amine CAS No. 813424-10-1

3-chloro-N-methyl-5-nitropyridin-2-amine

Cat. No. B3023225
M. Wt: 187.58 g/mol
InChI Key: PCASSQBOCYLSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585878B2

Procedure details

A suspension of 329 mg of 3-chloro-N-methyl-5-nitropyridin-2-ylamine, 489 mg of iron powder, and 9 ml of acetic acid was stirred at 60° C. for 2 hours. After the reaction solution was cooled to room temperature, ethanol was added thereto and the solution was filtrated through celite. The filtrate was concentrated under reduced pressure and ethyl acetate and a saturated aqueous sodium bicarbonate solution were added thereto. To the organic layer obtained by an operation of separation was added a 1M aqueous sodium hydroxide solution, followed by an operation of separation. The resulting organic layer was dried over anhydrous sodium sulfate and filtrated and then the resulting filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:methanol) to obtain 193 mg of 3-chloro-2-methylamino-5-aminopyridine as a brown oil.
Quantity
329 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
489 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH:11][CH3:12])=[N:4][CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.C(O)(=O)C.[OH-].[Na+]>[Fe].C(O)C>[Cl:1][C:2]1[C:3]([NH:11][CH3:12])=[N:4][CH:5]=[C:6]([NH2:8])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
329 mg
Type
reactant
Smiles
ClC=1C(=NC=C(C1)[N+](=O)[O-])NC
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
489 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solution was filtrated through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure and ethyl acetate
ADDITION
Type
ADDITION
Details
a saturated aqueous sodium bicarbonate solution were added
CUSTOM
Type
CUSTOM
Details
To the organic layer obtained by an operation of separation
CUSTOM
Type
CUSTOM
Details
followed by an operation of separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform:methanol)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)N)NC
Measurements
Type Value Analysis
AMOUNT: MASS 193 mg
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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